Superior Fe(III) Complex Stability: Maltosine vs. Deferiprone and Maltol
Maltosine forms significantly more stable complexes with Fe(III) than both the clinically approved chelator deferiprone and its structural precursor maltol. The Fe(III) stability constant for maltosine is several orders of magnitude higher than that for deferiprone [1], establishing its superior chelation potential. The stability constant of Fe(III)-maltosine is 31.1 ± 0.1 [2]. In contrast, deferiprone and maltol have Fe(III) stability constants of 19.7 and 10.2, respectively [3]. Maltol is effectively incapable of chelating Fe(III) under physiological conditions [2].
| Evidence Dimension | Fe(III) complex stability (Log β3) |
|---|---|
| Target Compound Data | Log β3 = 31.1 ± 0.1 |
| Comparator Or Baseline | Deferiprone: Log β3 = 19.7; Maltol: Log β3 = 10.2 |
| Quantified Difference | Maltosine Fe(III) complex is approximately 11.4 log units (over 10 orders of magnitude) more stable than deferiprone and 20.9 log units more stable than maltol. |
| Conditions | Potentiometric titration in aqueous solution; I(KNO3) = 0.15 M; Temperature = 25 °C |
Why This Matters
A higher stability constant (Log β) directly correlates with the compound's ability to sequester metal ions more effectively in biological systems, which is a critical parameter for selecting a chelator for therapeutic or research applications in iron or aluminum overload disorders.
- [1] Deutsche Forschungsgemeinschaft (DFG). (2009). *Projektergebnisse: Komplexbildungseigenschaften von Maillard-Reaktionsprodukten (Projektnummer 18244053)*. GEPRIS. View Source
- [2] Seifert, S. (2009). *Synthese und Komplexbildungseigenschaften ausgewählter Maillard-Reaktionsprodukte* [Doctoral dissertation, Technische Universität Dresden]. View Source
- [3] Seifert, S. (2009). *Synthese und Komplexbildungseigenschaften ausgewählter Maillard-Reaktionsprodukte* [Doctoral dissertation, Technische Universität Dresden]. View Source
